molecular formula C15H12F2O B6316508 3,5-Difluoro-2',6'-dimethylbenzophenone CAS No. 1987925-93-8

3,5-Difluoro-2',6'-dimethylbenzophenone

Cat. No.: B6316508
CAS No.: 1987925-93-8
M. Wt: 246.25 g/mol
InChI Key: BPQZQGLPXWZBIA-UHFFFAOYSA-N
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Description

3,5-Difluoro-2',6'-dimethylbenzophenone is a fluorinated aromatic ketone characterized by two fluorine atoms at the 3- and 5-positions of one benzene ring and methyl groups at the 2' and 6'-positions of the adjacent ring. This structural configuration confers unique electronic and steric properties, making it valuable in organic synthesis, material science, and pharmaceutical intermediates. The fluorine atoms enhance electrophilicity and metabolic stability, while the methyl groups contribute to steric bulk, influencing molecular packing and solubility .

Properties

IUPAC Name

(3,5-difluorophenyl)-(2,6-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-9-4-3-5-10(2)14(9)15(18)11-6-12(16)8-13(17)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQZQGLPXWZBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2’,6’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-difluorobenzoyl chloride with 2,6-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of 3,5-Difluoro-2’,6’-dimethylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, efficient mixing, and precise temperature control to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenones.

Scientific Research Applications

3,5-Difluoro-2’,6’-dimethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2’,6’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The steric hindrance from 2',6'-dimethyl groups in the target compound may reduce coupling efficiency compared to less hindered derivatives like BPOH-TPA .

Physical and Spectral Properties

Fluorine and methyl substituents significantly impact physical properties:

Compound Melting Point Solubility NMR Shifts (δ, ppm) Crystallographic Data
3,5-Difluoro-2',6'-dimethylbenzophenone High (inferred) Low in polar solvents ¹H: ~7.6–6.7 (aromatic); ¹⁹F: -110 to -120 Dihedral angle: Likely >70° (cf. )
BPOH-TPA N/A Moderate in DCM ¹H: 10.35 (OH); 7.62–6.75 (aromatic) N/A
1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone N/A N/A N/A Dihedral angle: 70.43° (aromatic rings)
4,4'-Dimethylbenzophenone N/A N/A ²H MAS NMR: α = 142 kHz (quadrupole shift) Methyl α = 0.78 ppm (aromatic shift)

Key Observations :

  • Fluorine atoms deshield adjacent protons, causing downfield shifts in ¹H NMR, while methyl groups induce upfield shifts due to electron-donating effects .
  • The dihedral angle between aromatic rings in fluorinated benzophenones (~70°) suggests reduced conjugation compared to planar analogs, affecting UV absorption and aggregation behavior .

Key Observations :

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